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molecular formula C13H10ClNO B8498872 Benzenamine, N-[(4-chlorophenyl)methylene]-, N-oxide

Benzenamine, N-[(4-chlorophenyl)methylene]-, N-oxide

Cat. No. B8498872
M. Wt: 231.68 g/mol
InChI Key: JYXDRMQUJFWNKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04224340

Procedure details

N-phenylhydroxylamine (0.052 mole) was dissolved in ether (20 cc). This solution was treated with N-(p-chlorobenzylidene)-2-methyl-4-chloroaniline (13.8 g.) dissolved in ether (50 cc). After 15 min., white crystals had begun to form. Filtration and washing with ether gave α-p-chlorophenyl-N-phenylnitrone.
Quantity
0.052 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
N-(p-chlorobenzylidene)-2-methyl-4-chloroaniline
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:9][C:10]1[CH:25]=[CH:24][C:13]([CH:14]=NC2C=CC(Cl)=CC=2C)=[CH:12][CH:11]=1>CCOCC>[Cl:9][C:10]1[CH:25]=[CH:24][C:13]([CH:14]=[N+:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[O-:8])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0.052 mol
Type
reactant
Smiles
C1(=CC=CC=C1)NO
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
N-(p-chlorobenzylidene)-2-methyl-4-chloroaniline
Quantity
13.8 g
Type
reactant
Smiles
ClC1=CC=C(C=NC2=C(C=C(C=C2)Cl)C)C=C1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=[N+]([O-])C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04224340

Procedure details

N-phenylhydroxylamine (0.052 mole) was dissolved in ether (20 cc). This solution was treated with N-(p-chlorobenzylidene)-2-methyl-4-chloroaniline (13.8 g.) dissolved in ether (50 cc). After 15 min., white crystals had begun to form. Filtration and washing with ether gave α-p-chlorophenyl-N-phenylnitrone.
Quantity
0.052 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
N-(p-chlorobenzylidene)-2-methyl-4-chloroaniline
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:9][C:10]1[CH:25]=[CH:24][C:13]([CH:14]=NC2C=CC(Cl)=CC=2C)=[CH:12][CH:11]=1>CCOCC>[Cl:9][C:10]1[CH:25]=[CH:24][C:13]([CH:14]=[N+:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[O-:8])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0.052 mol
Type
reactant
Smiles
C1(=CC=CC=C1)NO
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
N-(p-chlorobenzylidene)-2-methyl-4-chloroaniline
Quantity
13.8 g
Type
reactant
Smiles
ClC1=CC=C(C=NC2=C(C=C(C=C2)Cl)C)C=C1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with ether

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=[N+]([O-])C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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